molecular formula C11H18O3 B072591 Ethyl 2-Cyclopentyl-3-Oxobutanoate CAS No. 1540-32-5

Ethyl 2-Cyclopentyl-3-Oxobutanoate

Cat. No.: B072591
CAS No.: 1540-32-5
M. Wt: 198.26 g/mol
InChI Key: CRISDWSRLFVDOU-UHFFFAOYSA-N
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Description

Ethyl 2-Cyclopentyl-3-Oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a cyclopentyl group attached to a 3-oxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Cyclopentyl-3-Oxobutanoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction, which is a method for the synthesis of α,β-unsaturated carbonyl compounds. This reaction typically involves the condensation of ethyl acetoacetate with cyclopentanone in the presence of a base such as piperidine or pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Cyclopentyl-3-Oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ketones, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-Cyclopentyl-3-Oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through condensation reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-Cyclopentyl-3-Oxobutanoate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of tetrahedral intermediates. These intermediates can then undergo various transformations, such as hydrolysis, reduction, or substitution, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

    Ethyl Acetoacetate (Ethyl 3-Oxobutanoate): Similar in structure but lacks the cyclopentyl group.

    Methyl Acetoacetate: Another ester with similar reactivity but different alkyl group.

    Diethyl Malonate: Contains two ester groups and is used in similar synthetic applications.

Uniqueness: Ethyl 2-Cyclopentyl-3-Oxobutanoate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other esters. This structural feature can influence the compound’s reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

ethyl 2-cyclopentyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRISDWSRLFVDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590417
Record name Ethyl 2-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540-32-5
Record name Ethyl α-acetylcyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1540-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-oxobutanoate (0.5 mol), cyclopentyl bromide (0.5 mol) and sodium ethoxide (0.5 mol) in ethanol (100 ml) was heated under reflux for 15 hours. The reaction mixture was cooled to about 20-25° C., and 71 g of the title compound were then isolated by distillation (96-100° C., 0.25 mbar).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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